molecular formula C15H12O B8608884 2-(Propargyloxy)biphenyl

2-(Propargyloxy)biphenyl

Cat. No.: B8608884
M. Wt: 208.25 g/mol
InChI Key: BSSBCIXRPVNCQB-UHFFFAOYSA-N
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Description

2-(Propargyloxy)biphenyl is a synthetic organic compound that incorporates two privileged chemical motifs: a biphenyl group and a propargyl ether. The biphenyl scaffold is a well-known structure in material science and medicinal chemistry, frequently utilized in the development of liquid crystals, polymers, and ligands for asymmetric synthesis . The propargyloxy group is a versatile handle in synthetic chemistry, particularly valuable for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions . This reaction is a powerful tool for the rapid and reliable assembly of complex molecules, making derivatives like this compound valuable building blocks for creating novel chemical entities in drug discovery and material science. Research into biphenyl derivatives has shown they can exhibit significant biological activity. For instance, certain biphenyl derivatives have been explored as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity . Other studies have demonstrated that incorporating a propargyloxy group into molecular structures can lead to compounds with promising insecticidal activities . The unique structure of this compound makes it a compound of interest for researchers developing new agrochemicals or investigating pathways related to metabolic diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-phenyl-2-prop-2-ynoxybenzene

InChI

InChI=1S/C15H12O/c1-2-12-16-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h1,3-11H,12H2

InChI Key

BSSBCIXRPVNCQB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The presence of the propargyloxy group in 2-(Propargyloxy)biphenyl facilitates its use as a building block in organic synthesis. The compound can undergo several transformations, including:

  • Propargylation Reactions : The propargyloxy group allows for selective propargylation of various substrates, leading to the formation of complex molecules. These reactions can be catalyzed by various metal catalysts to achieve high yields and selectivity in products .
  • Synthesis of Homopropargylic Compounds : this compound can serve as a precursor for homopropargylic amines and alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .
  • Formation of New Carbon-Carbon Bonds : The compound can participate in coupling reactions such as Sonogashira cross-coupling and enyne metathesis, expanding its utility in constructing complex molecular architectures .

Medicinal Chemistry

In medicinal chemistry, compounds with biphenyl structures have shown promise as bioactive agents. The applications of this compound include:

  • Antimicrobial Activity : Research has indicated that biphenyl derivatives can exhibit antimicrobial properties. For instance, modifications to the biphenyl structure have resulted in compounds that demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cannabinoid Receptor Modulation : Some biphenyl derivatives have been studied for their ability to modulate cannabinoid receptors (CB1 and CB2). These compounds may serve as potential therapeutic agents for conditions such as pain management and inflammatory diseases .
  • Antifouling Agents : Certain biphenyl derivatives have been evaluated for their antifouling properties, showing effectiveness against biofouling organisms. This application is particularly relevant in marine environments where biofouling poses significant challenges .

Material Science

In material science, this compound has potential applications due to its unique structural properties:

  • Liquid Crystals : The compound's biphenyl structure is conducive to liquid crystal formation, making it suitable for use in display technologies. Its ability to form organized structures under specific conditions can lead to advancements in liquid crystal displays (LCDs) .
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly valuable in developing high-performance materials for various industrial uses .

Case Studies

Several studies highlight the practical applications of this compound:

  • Synthesis of Antimicrobial Agents : A study demonstrated that modifying the propargyloxy group led to enhanced antimicrobial activity against drug-resistant bacterial strains. The synthesized compounds showed significant inhibition against MRSA, suggesting their potential as new therapeutic agents .
  • Development of Antifouling Coatings : Research focused on the incorporation of biphenyl derivatives into marine coatings revealed that certain formulations exhibited substantial antifouling properties, effectively preventing the growth of marine organisms on submerged surfaces .
  • Liquid Crystal Applications : Investigations into the liquid crystalline behavior of biphenyl derivatives indicated that this compound could be used to develop new materials for LCDs, with improved response times and thermal stability compared to conventional materials .

Chemical Reactions Analysis

Propargylic Substitution

The propargyl ether moiety undergoes Lewis acid-catalyzed substitutions, as seen in analogous systems. For instance, BF₃·Et₂O polarizes propargyl alcohols to form carbocations, enabling cyclization or nucleophilic attacks .

Mechanism Example :

  • Carbocation formation : BF₃·Et₂O generates a propargylic carbocation.

  • Nucleophilic attack : Ketene dithioacetals add intramolecularly to form δ-lactams or cyclopentadienes .

Cross-Coupling Potential

While not explicitly demonstrated for 2-(propargyloxy)biphenyl, biphenyl systems are often functionalized via Suzuki coupling. The propargyl ether group could act as a directing group for further substitutions .

Analytical Characterization

Structural confirmation relies on spectroscopic data:

  • ¹H NMR : Propargyl protons typically resonate at δ 2.50–2.60 ppm (s, 1H) .

  • ¹³C NMR : Acetylenic carbons appear at δ ~70–80 ppm .

  • IR : Strong C≡C stretches (2100–2250 cm⁻¹) .

Spectral Data Table

ParameterValueReference
¹H NMR (propargyl H)δ 2.51–2.60 ppm
IR (C≡C)2100–2250 cm⁻¹

Mechanistic Insights

  • Propargylic carbocation stability : The β-propargyloxy group enhances carbocation stability via resonance, facilitating intramolecular cyclizations .

  • Gold(I)-catalyzed pathways : Au(I) likely activates propargyl ethers via σ→π hyperconjugation, enabling cycloisomerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Stability and Regioselectivity

Unsubstituted biphenyl undergoes hydroxylation at the 2- and 3-positions in liver microsomes. Pretreatment with phenobarbital induces 3-hydroxylation (30-fold increase), while 3-methylcholanthrene induces both 2- and 3-hydroxylation (10–15-fold) . For 2-(Propargyloxy)biphenyl:

  • The 2-propargyloxy group likely blocks hydroxylation at the 2-position, redirecting metabolism to the 3-position.
  • This could enhance metabolic stability compared to unsubstituted biphenyl, similar to phenobarbital-induced systems .

Organophosphorus Ligands in Catalysis

Phosphine-functionalized biphenyls, such as JohnPhos (2-di-t-butylphosphino-biphenyl) and tBuDavePhos, are widely used in cross-coupling catalysis. Key differences:

Property This compound JohnPhos (Phosphine Ligand)
Functional Group Propargyloxy (–O–C≡CH) Di-t-butylphosphine (PR₂)
Steric Bulk Moderate (linear propargyl) High (t-butyl groups)
Application Potential synthon for drugs Pd-catalyzed couplings (e.g., Suzuki)

The propargyloxy group’s linear geometry offers less steric hindrance than JohnPhos’s bulky phosphine, making it less suitable for stabilizing metal centers but more reactive in alkyne-based transformations.

Data Tables

Table 1: Comparative Analysis of Biphenyl Derivatives

Compound Substituent Key Property Application Reference
This compound 2-O–C≡CH Electron-withdrawing, moderate steric bulk Medicinal chemistry, synthesis
EMAC2056 4-OCH₃ (thiazole) Dual HIV RT inhibition Antiviral drug design
JohnPhos 2-P(t-Bu)₂ Bulky phosphine ligand Catalysis (Suzuki couplings)
Unsubstituted biphenyl None Baseline metabolism Metabolic studies

Table 2: Metabolic Effects of Substituents

Compound Hydroxylation Position Induction Factor (vs. control) Metabolic Implication
Unsubstituted biphenyl 2-, 3- 1x Prone to oxidative metabolism
This compound 3- (predicted) N/A Enhanced stability via 2-blockade
Phenobarbital-induced 3- 30x Model for 3-hydroxylation

Research Findings and Implications

  • Therapeutic Potential: The propargyloxy group’s electronic profile may modulate interactions with enzymatic targets, differing from methoxy or nitro groups in HIV inhibitors .
  • Metabolic Redirecting: Blocking 2-hydroxylation could reduce toxicity or extend half-life, akin to phenobarbital-induced systems .
  • Catalytic Limitations : Unlike phosphine ligands, the propargyloxy group lacks the steric bulk needed for metal coordination, limiting its utility in catalysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Propargyloxy)biphenyl with high purity?

  • Methodological Answer: The Williamson ether synthesis is a common approach, involving nucleophilic substitution between a propargyl bromide derivative and a biphenyl-2-ol precursor. Key parameters include:

  • Base Selection: Use K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF or DMSO) to deprotonate the hydroxyl group of biphenyl-2-ol.
  • Reaction Monitoring: Track progress via TLC or GC-MS to optimize reaction time (typically 12–24 hours at 60–80°C).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
  • Yield Improvement: Pre-activation of biphenyl-2-ol with NaH or phase-transfer catalysts can enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Confirm the propargyloxy group’s presence via triplet signals for propargyl protons (~δ 2.5 ppm) and alkynyl carbons (~70–80 ppm).
  • IR Spectroscopy: Identify the C≡C stretch (~2100–2260 cm⁻¹) and aryl ether C-O-C (~1200–1250 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with accurate mass matching.
  • X-ray Crystallography: Resolve stereoelectronic effects if single crystals are obtainable .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer:

  • Alkyne Oligomerization: Minimize by using inert atmospheres (N₂/Ar) and avoiding excess propargyl halides.
  • Ether Cleavage: Prevent acid-catalyzed degradation by maintaining neutral pH during workup.
  • Byproduct Formation: Optimize stoichiometry (1:1.1 molar ratio of biphenyl-2-ol to propargyl bromide) and use scavengers (e.g., molecular sieves) for water-sensitive steps .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in catalytic applications?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Retrosynthetic Analysis: Use databases like Reaxys or Pistachio to propose feasible catalytic cycles (e.g., Sonogashira coupling).
  • Molecular Dynamics (MD): Simulate solvent effects on transition states to guide experimental solvent selection .

Q. What experimental strategies resolve contradictions in thermal stability data for this compound?

  • Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under controlled heating rates (e.g., 10°C/min).
  • Thermogravimetric Analysis (TGA): Correlate mass loss with degradation pathways (e.g., propargyl group elimination vs. aryl ring oxidation).
  • Comparative Studies: Replicate conflicting experiments under identical conditions (solvent, atmosphere, equipment calibration) to isolate variables .

Q. How does the propargyloxy group influence biphenyl’s electronic and steric properties in coordination chemistry?

  • Methodological Answer:

  • Electronic Effects: The propargyloxy group acts as a weak electron-withdrawing moiety due to sp-hybridized carbons, lowering the biphenyl system’s HOMO energy.
  • Steric Effects: The linear propargyl group creates minimal steric hindrance, making it suitable for ligand design in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
  • Comparative Analysis: Benchmark against methoxy- or tert-butyl-substituted biphenyl ligands using X-ray crystallography and reaction kinetics .

Q. What methodologies assess the environmental toxicity of this compound in aquatic systems?

  • Methodological Answer:

  • OECD Guideline 201: Conduct algal growth inhibition tests (72-hour EC₅₀) to evaluate aquatic toxicity.
  • Bioaccumulation Studies: Use HPLC-MS to measure log Kow (octanol-water partition coefficient) and predict bioaccumulation potential.
  • Metabolite Profiling: Identify degradation products via LC-QTOF-MS after UV irradiation or microbial treatment .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer:

  • Dose-Response Reconciliation: Compare in vitro IC₅₀ values (e.g., hepatocyte assays) with in vivo LD₅₀ data, adjusting for metabolic activation (use S9 liver fractions).
  • Interspecies Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in metabolism (e.g., human vs. rodent CYP450 isoforms).
  • Meta-Analysis: Systematically review existing data using PRISMA guidelines to identify confounding factors (e.g., solvent carriers in in vivo studies) .

Q. What kinetic studies elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer:

  • Isotopic Labeling: Use deuterated propargyl groups to track C-H activation steps via ²H NMR.
  • Rate Law Determination: Perform variable-time normalization analysis (VTNA) to establish reaction orders for catalyst, substrate, and base.
  • In Situ Spectroscopy: Monitor intermediates via IR or Raman spectroscopy under operando conditions .

Tables for Key Data

Property Value/Technique Reference
Melting Point151.4°C (DSC)
Boiling Point344.6°C (atmospheric)
log Kow3.8 (predicted via EPI Suite)
Thermal Decomposition Onset220°C (TGA, N₂ atmosphere)

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